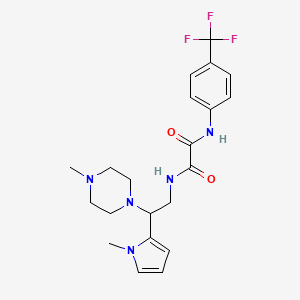

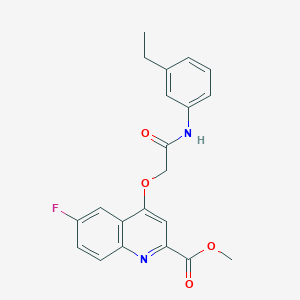

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.

BenchChem offers high-quality N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibition of Dihydrofolate Reductase and Potential Antitumor Agents

Research led by Gangjee et al. (2008) focused on the synthesis and evaluation of N9-substituted 2,4-diaminoquinazolines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR). The study found that specific N9 substitutions significantly increased the potency of these compounds against both DHFRs, indicating their potential as antitumor agents. The research highlights the importance of structural modifications in enhancing the inhibitory activity of quinazoline derivatives (Gangjee et al., 2008).

Synthesis and Biological Evaluation of Novel Compounds

The study by Tromp et al. (2005) explored the synthesis and biological evaluation of C8-alkylamine-substituted purines, revealing that certain substitutions at the C(8)-position of N(6)-cyclopentyladenosine (CPA) led to an increase in affinity for the nucleoside transport protein ENT1. This research underscores the potential of structural analogs of "N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" in modulating protein functions, which could be relevant for developing therapeutic agents (Tromp et al., 2005).

Anticonvulsant Development

Walker et al. (2010) documented the development of an efficient manufacturing route for a novel anticonvulsant, SB-406725A, highlighting the synthesis process from dichlorination of isoquinoline to the final product. This research demonstrates the chemical synthesis pathways that can be employed to create compounds with specific therapeutic applications, potentially including derivatives of "N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" (Walker et al., 2010).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 3-nitrobenzaldehyde with cyclopentanone to form 3-nitrocyclopentenone, which is then reacted with anthranilic acid to form 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline. This intermediate is then reacted with benzoyl chloride to form N-benzoyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline, which is then reacted with cyclopentylamine to form N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide.", "Starting Materials": [ "Cyclopentanone", "3-nitrobenzaldehyde", "Anthranilic acid", "Benzoyl chloride", "Cyclopentylamine" ], "Reaction": [ "Condensation of 3-nitrobenzaldehyde with cyclopentanone to form 3-nitrocyclopentenone", "Reaction of 3-nitrocyclopentenone with anthranilic acid to form 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline", "Reaction of 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline with benzoyl chloride to form N-benzoyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline", "Reaction of N-benzoyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline with cyclopentylamine to form N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" ] } | |

Número CAS |

866016-14-0 |

Fórmula molecular |

C28H26N4O5 |

Peso molecular |

498.539 |

Nombre IUPAC |

N-cyclopentyl-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C28H26N4O5/c33-26(29-22-7-1-2-8-22)21-14-12-19(13-15-21)17-31-27(34)24-10-3-4-11-25(24)30(28(31)35)18-20-6-5-9-23(16-20)32(36)37/h3-6,9-16,22H,1-2,7-8,17-18H2,(H,29,33) |

Clave InChI |

TVWNRXHUPRVBRJ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662099.png)

![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)

![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)

![1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2662111.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)

![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)

![3-butyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2662121.png)